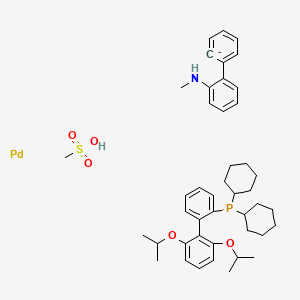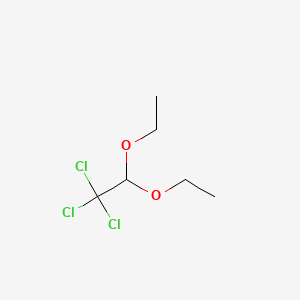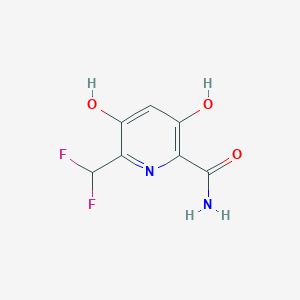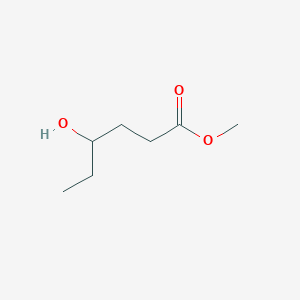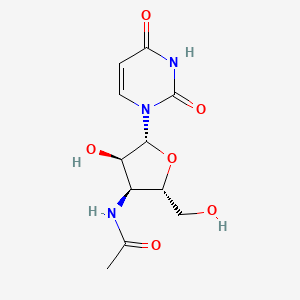
3'-Deoxy-3'-acetamido-uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-acetamido-uridine: is a nucleoside analog with the chemical formula C₁₁H₁₅N₃O₆ . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by an acetamido group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including medicinal chemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-acetamido-uridine typically involves the modification of uridineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-acetamido-uridine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-3’-acetamido-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3’-Deoxy-3’-acetamido-uridine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor in the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is often incorporated into synthetic oligonucleotides to investigate the effects of specific modifications on DNA and RNA structure and function .
Medicine: 3’-Deoxy-3’-acetamido-uridine has shown promise in medicinal chemistry as a potential antiviral and anticancer agent. Its unique structure allows it to interfere with viral replication and tumor cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. Its ability to be modified at various positions makes it a versatile scaffold for drug design .
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-acetamido-uridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The acetamido group at the 3’ position prevents proper base pairing and elongation of nucleic acid chains, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Molecular Targets and Pathways:
DNA and RNA Polymerases: The compound inhibits these enzymes by acting as a chain terminator.
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid metabolism, further disrupting cellular processes.
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluoro-uridine: Similar structure but with a fluorine atom at the 3’ position.
3’-Deoxy-3’-azido-uridine: Contains an azido group at the 3’ position.
3’-Deoxy-3’-amino-uridine: Features an amino group at the 3’ position.
Uniqueness: 3’-Deoxy-3’-acetamido-uridine is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in research and drug development .
Propriétés
Formule moléculaire |
C11H15N3O6 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
N-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-8-6(4-15)20-10(9(8)18)14-3-2-7(17)13-11(14)19/h2-3,6,8-10,15,18H,4H2,1H3,(H,12,16)(H,13,17,19)/t6-,8-,9-,10-/m1/s1 |
Clé InChI |
BUUSLPRPRSICHU-PEBGCTIMSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
CC(=O)NC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
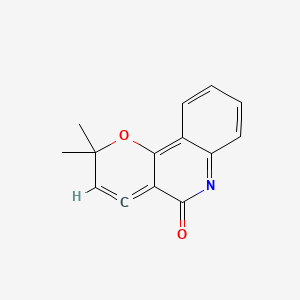

![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

